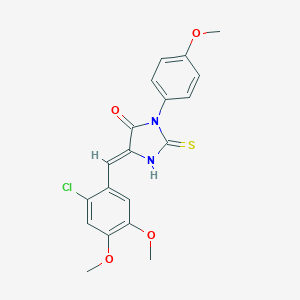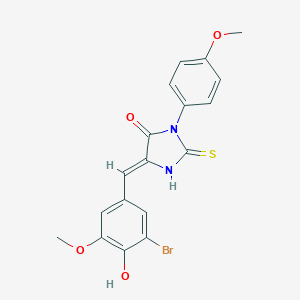![molecular formula C17H11ClN2O3S B307067 3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B307067.png)
3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate, also known as CTB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. In
Wirkmechanismus
The mechanism of action of 3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate is not fully understood, but it is believed to act by binding to specific receptors on cell membranes. This binding can trigger a range of biochemical and physiological responses, depending on the type of cell and the specific receptor involved.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of immune responses, the enhancement of neuronal activity, and the induction of apoptosis in cancer cells. These effects make this compound a valuable tool for researchers studying a range of biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate is its versatility – it can be used in a range of experimental settings and can be tailored to specific research questions. However, there are also limitations to its use, including the potential for toxicity at high concentrations and the need for careful handling to ensure accurate results.
Zukünftige Richtungen
There are many potential future directions for research involving 3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate. Some possible areas of study include the development of new this compound-based vaccines, the identification of new this compound receptors and signaling pathways, and the use of this compound as a tool for targeted drug delivery. Overall, this compound represents a promising area of research with many potential applications in the fields of neuroscience, immunology, and beyond.
Synthesemethoden
The synthesis of 3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This compound is then reacted with 3-[(2-amino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenylamine to form this compound. The reaction is typically carried out in anhydrous conditions and requires careful handling of the reagents to ensure a high yield of this compound.
Wissenschaftliche Forschungsanwendungen
3-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate has been used extensively in scientific research, particularly in the fields of neuroscience and immunology. In neuroscience, this compound has been used as a tracer to map neural pathways and identify connections between different regions of the brain. In immunology, this compound has been used as an adjuvant to enhance the immune response to vaccines.
Eigenschaften
Molekularformel |
C17H11ClN2O3S |
|---|---|
Molekulargewicht |
358.8 g/mol |
IUPAC-Name |
[3-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C17H11ClN2O3S/c18-12-6-4-11(5-7-12)16(22)23-13-3-1-2-10(8-13)9-14-15(21)20-17(19)24-14/h1-9H,(H2,19,20,21)/b14-9- |
InChI-Schlüssel |
IZXJWDIYIURXNY-ZROIWOOFSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)/C=C\3/C(=O)N=C(S3)N |
SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=C3C(=O)N=C(S3)N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=C3C(=O)N=C(S3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B306984.png)
![4-{[(2E,5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306985.png)

![3-Ethyl-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B306988.png)
![(4-Bromo-2-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306989.png)
![3-({5-[4-(Carboxymethoxy)-3-chloro-5-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306990.png)
![3-Ethyl-5-[3-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306992.png)

![(2-Chloro-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306998.png)

![(2-Chloro-6-methoxy-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B307001.png)


![4-{[5-(4-Hydroxy-3-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307007.png)